molecular formula C11H14N2O2 B13807796 4-(methoxymethyl)-2-oxo-6-propyl-1H-pyridine-3-carbonitrile CAS No. 6974-13-6

4-(methoxymethyl)-2-oxo-6-propyl-1H-pyridine-3-carbonitrile

Cat. No.: B13807796
CAS No.: 6974-13-6
M. Wt: 206.24 g/mol
InChI Key: LDWHLYYIBAQNPG-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile,1,2-dihydro-4-(methoxymethyl)-2-oxo-6-propyl- is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a nitrile group, a methoxymethyl group, and a propyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile,1,2-dihydro-4-(methoxymethyl)-2-oxo-6-propyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the methoxymethyl and propyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile,1,2-dihydro-4-(methoxymethyl)-2-oxo-6-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarbonitrile,1,2-dihydro-4-(methoxymethyl)-2-oxo-6-propyl- is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile,1,2-dihydro-4-(methoxymethyl)-2-oxo-6-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile: A simpler analog without the methoxymethyl and propyl groups.

    4-Pyridinecarbonitrile: A positional isomer with the nitrile group at the 4-position.

    2-Chloro-3-pyridinecarbonitrile: A derivative with a chlorine substituent.

Uniqueness

3-Pyridinecarbonitrile,1,2-dihydro-4-(methoxymethyl)-2-oxo-6-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

6974-13-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(methoxymethyl)-2-oxo-6-propyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O2/c1-3-4-9-5-8(7-15-2)10(6-12)11(14)13-9/h5H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

LDWHLYYIBAQNPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=O)N1)C#N)COC

Origin of Product

United States

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